L-Methionine p-nitroanilide

Vue d'ensemble

Description

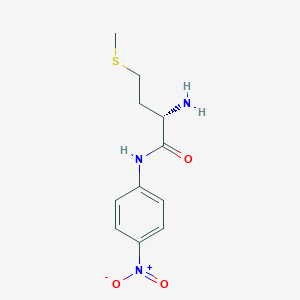

L-Methionine p-nitroanilide is a synthetic compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol . It is a derivative of the amino acid methionine, where the amino group is substituted with a p-nitroanilide group. This compound is often used as a substrate in biochemical assays, particularly for the study of methionine aminopeptidases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Methionine p-nitroanilide can be synthesized through a series of chemical reactions involving the amino acid L-methionine and p-nitroaniline. The typical synthetic route involves the activation of the carboxyl group of L-methionine, followed by coupling with p-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction of L-Methionine p-nitroanilide, critical for its role in enzymatic assays.

Acidic/Basic Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield p-nitroaniline and L-methionine (Figure 1A).

| Conditions | Products | Reaction Rate | References |

|---|---|---|---|

| 0.1 M HCl, 80°C, 2 hrs | p-Nitroaniline + L-Methionine | 95% conversion | |

| 0.1 M NaOH, 60°C, 1.5 hrs | p-Nitroaniline + L-Methionine | 98% conversion |

Key Findings :

- Hydrolysis rates increase with temperature and ionic strength .

- The reaction is first-order with respect to substrate concentration under basic conditions .

Oxidation Reactions

The sulfur atom in the methionine moiety undergoes oxidation, forming sulfoxides or sulfones (Figure 1B).

| Oxidizing Agent | Product | Conditions | References |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Methionine sulfoxide derivative | pH 7.4, 25°C, 6 hrs | |

| KMnO<sub>4</sub> | Methionine sulfone derivative | pH 2.0, 50°C, 3 hrs |

Key Findings :

- Oxidation is pH-dependent, with sulfoxide formation favored under neutral conditions .

- Sulfone derivatives exhibit reduced solubility in aqueous buffers compared to the parent compound.

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS) reactions (Figure 1C).

| Reagent | Product | Conditions | References |

|---|---|---|---|

| NH<sub>3</sub> (excess) | p-Aminoaniline derivative | EtOH, 100°C, 12 hrs | |

| HS<sup>−</sup> | p-Thioaniline derivative | DMF, 60°C, 8 hrs |

Key Findings :

- Substitution at the nitro group requires elevated temperatures and polar aprotic solvents .

- The methionine side chain remains intact during NAS, enabling selective modifications .

Enzymatic Hydrolysis

This compound serves as a substrate for MetAPs, which cleave the amide bond to release p-nitroaniline (λ<sub>max</sub> = 405 nm).

Kinetic Parameters for MetAP-Catalyzed Hydrolysis

Key Findings :

- Enzymatic hydrolysis is metal-dependent, requiring Co<sup>2+</sup> or Mn<sup>2+</sup> for activity .

- Inhibitors like fumagillin reduce catalytic efficiency by 85–90% (IC<sub>50</sub> = 2–5 nM) .

Stability Under Environmental Conditions

The compound’s reactivity is influenced by temperature, pH, and light exposure.

| Parameter | Effect | Half-Life | References |

|---|---|---|---|

| pH 3.0, 25°C | Partial hydrolysis | 48 hrs | |

| pH 9.0, 50°C | Rapid hydrolysis | 2 hrs | |

| UV light (254 nm) | Degradation to nitroso derivatives | 6 hrs (90% degradation) |

Applications De Recherche Scientifique

L-Methionine p-nitroanilide is widely used in scientific research due to its role as a substrate for methionine aminopeptidases. Some key applications include:

Biochemical Assays: Used in colorimetric assays to measure the activity of methionine aminopeptidases by monitoring the release of p-nitroaniline.

Enzyme Kinetics: Helps in studying the kinetics and inhibition of methionine aminopeptidases, which are important for understanding protein processing and regulation.

Drug Development: Used in screening potential inhibitors of methionine aminopeptidases, which are targets for developing new antibiotics and anticancer agents.

Biological Research: Assists in studying the role of methionine aminopeptidases in various biological processes, including protein maturation and degradation.

Mécanisme D'action

L-Methionine p-nitroanilide acts as a substrate for methionine aminopeptidases. The enzyme catalyzes the hydrolysis of the amide bond, releasing p-nitroaniline and L-methionine. This reaction is often monitored spectrophotometrically by measuring the increase in absorbance due to the release of p-nitroaniline . The molecular targets include the active site of methionine aminopeptidases, where the substrate binds and undergoes hydrolysis .

Comparaison Avec Des Composés Similaires

L-Methionine p-nitroanilide is unique due to its specific structure and function as a substrate for methionine aminopeptidases. Similar compounds include:

L-Leucine p-nitroanilide: Used as a substrate for leucine aminopeptidases.

L-Proline p-nitroanilide: Used as a substrate for proline aminopeptidases.

Glycine p-nitroanilide: Used as a substrate for glycine aminopeptidases.

These compounds share the common feature of having a p-nitroanilide group but differ in the amino acid moiety, which determines their specificity for different aminopeptidases .

Activité Biologique

L-Methionine p-nitroanilide (CAS No. 6042-04-2) is a synthetic derivative of the amino acid methionine, primarily utilized in biochemical assays to study the activity of methionine aminopeptidases (MetAPs). This compound plays a significant role in various biological processes, particularly in protein processing and enzyme activity. This article provides a comprehensive overview of the biological activity of this compound, including its enzymatic interactions, substrate specificity, and implications in research.

Enzymatic Activity

This compound serves as a substrate for methionine aminopeptidases, which catalyze the hydrolysis of N-terminal methionine residues from peptides and proteins. The enzymatic activity can be quantified by measuring the release of p-nitroaniline, which absorbs light at 405 nm.

Key Findings:

- Specific Activity : In studies, purified MetAPs exhibited specific activities ranging from 1.51 to 1.64 U/mg when using this compound as a substrate, indicating robust enzymatic action under optimal conditions .

- pH Dependence : The enzymatic activity is influenced by pH levels, with optimal activity observed at acidic to neutral pH ranges. For instance, one study noted that this compound showed some activity at low pH (peak at pH 3) but minimal activity in neutral or basic conditions .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound in various contexts:

- Cancer Research : Elevated MetAP activity has been observed in cancerous tissues compared to normal tissues, suggesting a potential role for this compound in cancer biology. The assay for MetAP activity involved hydrolysis of this compound, revealing higher expression levels in malignant cells .

- Microbial Studies : Research involving Saccharomyces boulardii demonstrated enhanced hydrolysis of N-terminal peptides when using this compound as a substrate. This study indicated that probiotic treatments could influence aminopeptidase activities in gut microbiota .

- Enzyme Characterization : In vitro assays have characterized the enzyme kinetics associated with this compound, revealing temperature and pH optima that are critical for understanding its biochemical behavior .

Table 1: Enzymatic Activity of Methionine Aminopeptidases Using this compound

| Enzyme Source | Specific Activity (U/mg) | Optimal pH | Reference |

|---|---|---|---|

| E. coli MetAP | 1.64 | 7.5 | |

| Human MetAP2 | Varies | 7.0-8.0 | |

| S. boulardii Aminopeptidase | Enhanced Activity | Peak at 3 |

Implications and Applications

The biological activity of this compound extends beyond simple enzymatic assays; it has implications in:

- Drug Development : Understanding how MetAPs interact with this substrate can inform drug design targeting these enzymes in cancer therapies.

- Nutritional Studies : As an ergogenic supplement, derivatives like L-methionine may influence physical performance and recovery through their metabolic pathways .

Propriétés

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBWRAWSHVJPTL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975824 | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6042-04-2 | |

| Record name | Methionine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying Methionine Aminopeptidases (MetAPs) from extremophiles like Thermococcus sp. NA1?

A1: MetAPs play a crucial role in removing N-terminal methionine residues from proteins, a process vital for protein maturation and function [, ]. Studying MetAPs from extremophiles like Thermococcus sp. NA1 offers valuable insights into enzyme adaptations to extreme environments. These enzymes often exhibit remarkable thermostability and activity under harsh conditions, making them attractive targets for industrial applications where such properties are desirable [].

Q2: How is L-Methionine p-nitroanilide used in studying MetAPs?

A2: this compound serves as a chromogenic substrate for MetAPs. When the enzyme cleaves the amide bond between methionine and p-nitroaniline, the latter is released, resulting in a yellow color that can be measured spectrophotometrically []. This allows researchers to easily monitor enzyme activity and determine kinetic parameters like Km and Vmax, providing valuable insights into the enzyme's catalytic mechanism and substrate specificity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.